Heptyl 1-thiohexopyranoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEGNLMTTNTJSP-LBELIVKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006208 | |
| Record name | Heptyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85618-20-8 | |
| Record name | n-Heptyl β-D-thioglucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl 1-thioglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085618208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl 1-thiohexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical and Biophysical Applications of Heptyl 1 Thiohexopyranoside
Heptyl 1-Thiohexopyranoside as an Enzymatic Modulator
This compound, a thioglycoside, has garnered attention in biochemical research for its role as a modulator of enzymatic activity. Its structure, featuring a hexopyranoside sugar moiety linked to a heptyl group via a sulfur atom, allows it to interact with various enzymes, particularly those involved in carbohydrate metabolism. smolecule.com This interaction can lead to the inhibition of specific enzymes, thereby affecting metabolic pathways and providing researchers with a tool to study these processes.
Inhibition of Glycosidases and Related Enzymes
This compound and its analogues have been investigated as inhibitors of glycosidases, a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in complex carbohydrates. smolecule.com The inhibition of these enzymes is a key area of research for understanding their physiological roles.
One area of study involves the inhibition of α-glucosidase, an enzyme that plays a role in the breakdown of carbohydrates in the digestive system. smolecule.com By impeding the function of α-glucosidase, its inhibitors can modulate carbohydrate digestion.
Research into selective inhibitors for lysosomal acid α-glucosidase (GAA) has also highlighted the utility of related structures. In one study, a series of inhibitors with varying alkyl chain lengths were designed. While inhibitory activity decreased with shorter chains (like ethyl), it was effectively restored and even enhanced as the chain was extended to a heptyl group. mdpi.com The design of an inhibitor with a heptyl chain, α-1-C-heptyl-1,4-dideoxy-1,4-imino-l-arabinitol (LAB), resulted in a potent and highly selective inhibitor of GAA. mdpi.com This demonstrates the critical role of the heptyl group in achieving effective inhibition of specific glycosidases.
Impact on Metabolic Pathways through Enzyme Interaction
By inhibiting key enzymes, this compound can exert a significant influence on metabolic pathways. The compound's ability to act as an inhibitor for specific enzymes means it can serve as a tool to study interactions within these pathways. smolecule.com
For example, the inhibition of α-glucosidase can impact carbohydrate metabolism by delaying the intestinal absorption of glucose. smolecule.com In a broader context, thioglycosides can disrupt the biosynthesis of essential molecules. Some studies have suggested that these compounds may interfere with bacterial growth by disrupting cell membranes or acting as enzyme inhibitors that affect metabolic processes. smolecule.com In pathogenic bacteria, thioglycosides have been shown to function as metabolic inhibitors that impair the biosynthesis of glycoproteins, leading to a variety of functional defects and impacting bacterial fitness. nih.gov
Structure-Activity Relationships in Enzyme Inhibition
The relationship between the chemical structure of this compound and its inhibitory activity is a crucial aspect of its function. Structure-activity relationship (SAR) studies help elucidate how molecular features contribute to biological efficacy. For thio-derivatives, the length of the alkyl chain is a determining factor in inhibitory potency. mdpi.com
Studies on other types of enzyme inhibitors have consistently shown that modifying the alkyl chain length can dramatically alter activity. For instance, in a series of urease inhibitors, activity increased considerably when the alkyl chain was extended from a hexyl to a heptyl group, indicating the long alkyl chain plays a vital role in enzyme inhibition. mdpi.com
This principle is directly applicable to glycosidase inhibitors. Research on selective inhibitors for lysosomal acid α-glucosidase (GAA) revealed that the heptyl chain was optimal for binding. mdpi.com Molecular modeling suggested that the inhibitor's stability and potency improved with increasing alkyl chain length, with the heptyl group forming favorable hydrophobic interactions with specific amino acid residues (Trp481, Phe525, and Met519) in the enzyme's binding pocket. mdpi.com In contrast, some related enzymes lack sufficient space to accommodate these longer alkyl chains, which forms the basis for selective inhibition. mdpi.com
| Alkyl Chain Length | Relative Inhibitory Potency (Hypothetical) | Rationale Based on Research Findings |
|---|---|---|
| Ethyl (C2) | Low | Inhibitory activity is significantly reduced compared to longer chains. mdpi.com |
| Propyl (C3) to Butyl (C4) | Moderate | Inhibitory activity begins to recover as the chain elongates. mdpi.com |
| Hexyl (C6) | High | Provides substantial interaction with the enzyme's binding site. mdpi.com |
| Heptyl (C7) | Very High / Optimal | The longer chain enhances hydrophobic interactions within the binding pocket, maximizing inhibitory effect. mdpi.commdpi.com |
This compound in Glycobiology Research
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), utilizes specific chemical tools to explore the complex functions of carbohydrates in biological systems. This compound and related thioglycosides have emerged as valuable reagents in this field.
Tools for Investigating Glycoconjugate Functions
By acting as metabolic inhibitors that interfere with the biosynthesis of glycoproteins, these compounds allow researchers to observe the consequences of altered glycosylation. The functional defects that arise in the presence of the inhibitor provide direct evidence for the role of the glycan in that specific biological context. nih.gov This approach offers a powerful method for dissecting the complex structure-function relationships of glycoproteins.
Probes for Bacterial Glycan Biosynthesis
The cell surfaces of bacteria are adorned with a dense layer of glycans, known as the glycocalyx, which is crucial for bacterial survival, pathogenesis, and interaction with the host. rsc.org These bacterial glycans often contain unique monosaccharides not found in humans, making their biosynthetic pathways attractive targets. nih.govrsc.org
Thioglycosides have been developed as metabolic inhibitors to selectively disrupt bacterial glycan biosynthesis. nih.gov For example, S-glycoside analogues have been shown to effectively impair glycoprotein (B1211001) biosynthesis in the pathogenic bacterium Helicobacter pylori. nih.gov These compounds act as probes, allowing for the study of the bacterial glycosylation machinery. A key advantage of S-glycosides over their O-glycoside counterparts is their enhanced selectivity for bacterial systems over mammalian cells. nih.gov
The use of these inhibitors can induce significant structural and functional defects in bacteria, providing insights into the importance of glycosylation for bacterial fitness. rsc.org As such, these thioglycoside probes are not only valuable for fundamental research into bacterial physiology but also set the stage for exploring new strategies against pathogenic infections. nih.gov
Applications in Glycoprotein Synthesis and Modification
This compound, as a member of the thioglycoside class of compounds, serves as a valuable building block in the chemical and enzymatic synthesis of glycoproteins. smolecule.comumsl.eduumsl.edu Glycoproteins are integral to a multitude of biological processes, and the ability to synthesize homogeneous glycoforms is crucial for studying their structure-activity relationships. ox.ac.uk The substitution of the anomeric oxygen with a sulfur atom in thioglycosides like this compound imparts increased chemical stability, particularly towards enzymatic hydrolysis by glycosidases, making them robust glycosyl donors in synthetic strategies. uga.edu
The synthesis of glycoproteins can be approached through chemical, enzymatic, or combined methodologies. ox.ac.uk In chemical synthesis, thioglycosides are widely used as glycosyl donors. mdpi.com They can be activated by thiophilic promoters to react with a suitable acceptor, such as an amino acid or a peptide, to form a glycosidic linkage. ox.ac.ukrsc.org The heptyl group in this compound provides a non-polar tail that can influence the solubility and handling of the glycosyl donor during synthesis.
One of the key challenges in glycoprotein synthesis is achieving stereospecificity at the newly formed glycosidic bond. rsc.org The choice of protecting groups on the sugar moiety and the reaction conditions are critical in controlling the stereochemical outcome. rsc.org Research has explored various activating systems for thioglycosides to achieve high yields and selectivity. ox.ac.uk
Furthermore, thioglycosides have been employed as metabolic inhibitors of glycoprotein biosynthesis, particularly in bacteria. nih.gov By acting as decoys for glycosyltransferases, they can lead to the truncation of cell surface glycans, providing a tool to study the role of specific carbohydrate structures in bacterial physiology and pathogenesis. nih.gov While O-glycoside-based decoys have been used, thioglycosides have shown comparable or, in some systems, enhanced potency and selectivity. nih.gov
The table below summarizes key aspects of thioglycoside application in glycoprotein synthesis.
| Application Area | Method | Role of Thioglycoside (e.g., this compound) | Key Considerations |
| Chemical Glycoprotein Synthesis | Chemical Ligation | Glycosyl donor | Stability, activation method, stereocontrol |
| Enzymatic Glycoprotein Synthesis | Transglycosylation | Substrate for engineered glycosidases | Enzyme specificity, reaction equilibrium |
| Glycan Remodeling | Chemo-enzymatic modification | Building block for modifying existing glycoproteins | Site-selectivity, efficiency of ligation |
| Metabolic Inhibition | Metabolic Labeling/Inhibition | Competitive inhibitor of glycosyltransferases | Cell permeability, metabolic stability, target specificity |
This compound in Advanced Biomedical Research Concepts
Building Block for Novel Therapeutic Agents
The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents. smolecule.com As a glycomimetic, it mimics natural carbohydrates while offering enhanced stability against enzymatic degradation, a desirable property for drug candidates. uga.eduresearchgate.net The replacement of the glycosidic oxygen with sulfur alters the electronic properties and length of the glycosidic bond, which can influence binding affinity and selectivity for biological targets. uga.edu
Thiosugars and thioglycosides are being explored for a range of therapeutic applications. researchgate.net Their ability to inhibit enzymes, particularly glycosidases, is a key area of investigation for developing treatments for diseases where these enzymes play a crucial role. smolecule.comresearchgate.net For instance, the inhibition of glycosidases involved in carbohydrate digestion has been a strategy for managing diabetes. smolecule.com
The heptyl chain of this compound introduces hydrophobicity, which can be advantageous for interactions with cell membranes or the hydrophobic pockets of protein targets. smolecule.com This amphiphilic nature is a key feature in the design of molecules that can traverse cellular barriers or self-assemble into larger structures.
Research has pointed towards the potential of thioglycosides in developing antimicrobial and antioxidant agents. smolecule.com The ability of these compounds to disrupt bacterial cell membranes or scavenge free radicals is an active area of study. smolecule.com Furthermore, a patent application has identified this compound as a potential therapeutic agent for the dissolution of arterial plaque, highlighting its potential in cardiovascular disease. google.com
| Therapeutic Target/Application | Rationale for Using a Thioglycoside Scaffold | Potential Advantage of this compound |
| Enzyme Inhibition (e.g., Glycosidases) | Increased stability against enzymatic cleavage compared to O-glycosides. uga.edu | The heptyl group may enhance binding to hydrophobic active site regions. smolecule.com |
| Antimicrobial Agents | Potential to disrupt bacterial cell membranes. smolecule.com | Amphiphilic character may facilitate membrane interaction. smolecule.com |
| Cardiovascular Disease | Potential to dissolve arterial plaque. google.com | Specific mechanism under investigation. |
| Antioxidant Agents | Ability to scavenge free radicals. smolecule.com | Contribution of the thioether linkage and sugar moiety to redox properties. |
Components of Prodrug Systems
The structural characteristics of this compound also make it a candidate for incorporation into prodrug systems. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach is often used to improve pharmacokinetic properties, reduce toxicity, or enhance drug targeting.
The thioether linkage in this compound can be designed to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release an active drug molecule. The stability of the thioglycosidic bond can be tuned by modifying the sugar or the aglycone part of the molecule. uga.edu
Macromolecular prodrug systems, where a drug is conjugated to a carrier molecule like a polysaccharide, are an area of active research. ntno.org While direct evidence for this compound in such systems is emerging, the principles of using carbohydrate-based structures are well-established. For example, heparin-based prodrugs have been developed where the polysaccharide regulates the release and activity of the conjugated drug. ntno.org The carbohydrate moiety can serve to improve water solubility, modulate biodistribution, and target specific tissues or cells.
The synthesis of glycoconjugates with unconventional linkages, including thioether bonds, is a key strategy in drug discovery and the development of prodrugs. researchgate.net These linkages can offer improved stability and controlled release profiles compared to more labile bonds like esters. The heptyl group could further serve to anchor the prodrug to lipid membranes or other hydrophobic domains, potentially influencing its localization and release kinetics.
| Prodrug Design Strategy | Role of a this compound-like Moiety | Potential Benefit |
| Cleavable Linker | The thioglycosidic bond can be engineered for specific cleavage. | Controlled release of the active drug at the target site. |
| Solubilizing Group | The hexopyranose portion can increase the aqueous solubility of a hydrophobic drug. | Improved formulation and bioavailability. |
| Targeting Moiety | The carbohydrate can be recognized by specific lectins or receptors on cells. | Enhanced delivery of the drug to the desired tissue or cell type. |
| Hydrophobic Anchor | The heptyl chain can facilitate interaction with cell membranes. | Modulation of drug uptake and retention. |
Molecular Interactions and Biological Activities of Heptyl 1 Thiohexopyranoside
Protein Interactions and Their Molecular Basis
The interactions of Heptyl 1-thiohexopyranoside with proteins are primarily dictated by its amphipathic character. The hydrophobic heptyl chain can associate with non-polar regions of proteins, while the hydrophilic sugar headgroup interacts with aqueous environments and polar residues. This dual nature is crucial for its function in stabilizing membrane proteins outside of their native lipid bilayer environment.
Influence on Protein Folding and Stability
This compound plays a significant role in the folding and stability of proteins, especially membrane proteins which are inherently unstable in aqueous solutions. By forming micelles that encapsulate the hydrophobic transmembrane domains, it mimics the native lipid bilayer, thereby preventing aggregation and promoting a folded, functional conformation. nih.govmpg.de The stability imparted by detergents like this compound is a critical factor for the successful structural determination of membrane proteins by techniques such as X-ray crystallography and cryo-electron microscopy. f1000research.comnih.gov
The effectiveness of a detergent in stabilizing a membrane protein is dependent on a variety of factors, including the length of the alkyl chain and the nature of the headgroup. These features influence the size and shape of the detergent micelles, which in turn affects how well they can accommodate the transmembrane regions of a protein. mpg.de The use of stabilizing agents, such as specific excipients, can further enhance the conformational stability of proteins in detergent solutions. nih.gov
Binding to Biological Targets
This compound has been identified as a ligand that binds to various biological targets, most notably membrane proteins. Its binding is often a prerequisite for the solubilization and purification of these proteins. The hydrophobic interactions between the heptyl chain of the detergent and the non-polar surfaces of the protein are the primary driving force for this binding. The sugar moiety can also contribute to the interaction through hydrogen bonding with polar residues on the protein surface. smolecule.com
The Protein Data Bank (PDB) contains several entries where this compound is found in complex with proteins, demonstrating its direct binding to these biological targets. These structures provide valuable insights into the molecular basis of the interaction and the role of the detergent in stabilizing the protein's conformation.
Interactions with Specific Proteins (e.g., Rhodopsin, Acyl Carrier Protein)
Rhodopsin: this compound has been utilized in the structural studies of rhodopsin, a G-protein coupled receptor (GPCR) that is a key photoreceptor molecule in vision. ebi.ac.uk In several crystal structures of rhodopsin, this compound molecules are observed bound to the transmembrane surface of the protein, highlighting their role in maintaining the protein's structural integrity outside of the cell membrane. leibniz-fli.deleibniz-fli.de The binding of the detergent helps to shield the hydrophobic transmembrane helices from the aqueous solvent. ebi.ac.uk
| PDB ID | Protein | Organism | Experimental Method |
| 2G87 | Rhodopsin | - | X-ray diffraction |
| 2PED | Rhodopsin | - | X-ray diffraction |
Acyl Carrier Protein (ACP): Acyl carrier proteins are essential in the biosynthesis of fatty acids, shuttling the growing acyl chain between the active sites of the fatty acid synthase complex. While direct structural studies of this compound in complex with ACP are not extensively documented in the literature, the interaction can be inferred from the general principles of detergent-protein interactions. The hydrophobic heptyl tail of the detergent could potentially interact with the hydrophobic pocket of ACP that normally accommodates the fatty acyl chain. nih.gov The study of acyl-ACP thioesters has revealed a hydrophobic binding cavity within the ACP that can expand to fit longer substrates, a cavity that could also be a site of interaction for amphipathic molecules like this compound. nih.gov
Membrane Interactions
As a surfactant, this compound has a significant impact on the structure and dynamics of lipid bilayers. Its ability to integrate into and disrupt membranes is fundamental to its application in solubilizing membrane proteins.
Integration into Lipid Bilayers and Effects on Membrane Dynamics
The hydrophobic heptyl chain of this compound allows it to readily insert into the hydrophobic core of a lipid bilayer. smolecule.com This integration disrupts the ordered packing of the lipid molecules, which can lead to changes in the physical properties of the membrane. The presence of detergent molecules can increase the fluidity of the membrane by creating disorder in the acyl chains of the lipids. wikipedia.orglabxchange.org
The extent to which a detergent affects membrane dynamics depends on its concentration. At low concentrations, the detergent monomers may partition into the membrane without causing significant disruption. However, as the concentration increases towards the critical micelle concentration (CMC), the detergent molecules begin to form mixed micelles with the lipids, leading to the eventual solubilization of the membrane.
Role in Membrane Disruption and Permeability
The integration of this compound into a lipid bilayer can increase the permeability of the membrane. The disruption of the lipid packing can create transient pores or defects in the membrane, allowing the passage of ions and small molecules that would otherwise be unable to cross. nih.govmdpi.com This effect is concentration-dependent, with higher concentrations of the detergent leading to greater membrane disruption and permeability.
Some studies have suggested that thioglycosides, the class of compounds to which this compound belongs, may exhibit antimicrobial properties due to their ability to disrupt cell membranes. smolecule.com The mechanism of membrane permeabilization by such amphipathic molecules can involve various processes, including the formation of pores, the thinning of the bilayer, or the complete solubilization of the membrane into mixed micelles.
Investigative Studies on Biological Activities
This section delves into the researched biological activities of this compound, focusing on its interactions at a molecular level that elicit biological responses. The subsections explore its antimicrobial, antioxidant, and other potential therapeutic properties based on available scientific literature.
Antimicrobial Properties and Mechanisms of Action
This compound, a non-ionic thioglycoside, has been noted for its potential antimicrobial properties. The mechanism of action for thioglycosides is suggested to involve the disruption of bacterial cell membranes. smolecule.com The structure of this compound, featuring a hydrophilic hexopyranoside head and a hydrophobic heptyl chain, makes it an amphipathic molecule. This characteristic allows the hydrophobic heptyl tail to integrate into the lipid bilayers of cell membranes, which can affect membrane dynamics and integrity. smolecule.com
This compound is also widely recognized and used as a mild, non-ionic detergent for the solubilization and purification of membrane proteins. dojindo.com Its effectiveness in this biochemical application stems from its ability to interact with and disrupt the hydrophobic regions of proteins embedded within the cell membrane without denaturing them. dojindo.comwikipedia.org This detergent action, which involves breaking lipid-protein and lipid-lipid interactions, is analogous to the mechanism by which it can exhibit antimicrobial effects. smolecule.comhuji.ac.il A key feature of this compound is its resistance to degradation by β-glucosidase enzymes, which makes it more stable than its oxygen-linked counterpart, octyl glucoside. dojindo.comwikipedia.org
| Property | Description | Reference |
|---|---|---|
| Chemical Classification | Non-ionic thioglycoside | dojindo.com |
| Key Structural Features | Amphipathic: Hydrophilic sugar head and hydrophobic heptyl tail | smolecule.com |
| Primary Biochemical Use | Solubilization of membrane proteins | dojindo.comscbt.com |
| Suggested Antimicrobial Mechanism | Disruption of cell membrane integrity by integrating into the lipid bilayer | smolecule.com |
| Enzymatic Stability | Resistant to degradation by β-glycosidase | dojindo.com |
| Critical Micelle Concentration (CMC) | 30 mM | dojindo.com |
Antioxidant Activity and Free Radical Scavenging
Research into the specific antioxidant and free-radical scavenging capabilities of this compound is limited. While some literature suggests that compounds within the thioglycoside class may possess the ability to scavenge free radicals and thus provide protection against oxidative stress, specific experimental data for this compound is not extensively documented in available studies. smolecule.com Standard assays used to evaluate antioxidant potential, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay, have not been reported for this particular compound in the reviewed literature. mdpi.commdpi.comnih.gov Therefore, a quantitative assessment of its antioxidant activity remains to be determined.
Exploration of Antiviral and Anticancer Potential
The potential of this compound as an antiviral or anticancer agent has not been a significant subject of investigation in the available scientific literature. While broad-spectrum antiviral and anticancer research is ongoing for many natural and synthetic compounds, specific studies detailing the evaluation of this compound for these activities were not found. precisionbiosciences.comnih.goviiar-anticancer.org
Advanced Analytical and Computational Methodologies for Heptyl 1 Thiohexopyranoside Research
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment of Heptyl 1-thiohexopyranoside are primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and various mass spectrometry (MS) techniques. Each method offers unique insights into the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the heptyl chain and the pyranose ring. The protons on the heptyl chain typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) would present as a triplet, while the methylene (B1212753) groups (CH₂) would appear as multiplets due to coupling with adjacent protons. youtube.com The protons on the pyranose ring, being attached to carbons bearing electronegative oxygen atoms, are more deshielded and thus appear further downfield. The anomeric proton (H-1), adjacent to the sulfur atom, is particularly diagnostic and its chemical shift and coupling constant provide information about the stereochemistry of the thioglycosidic bond. The hydroxyl (OH) protons of the sugar ring are also observable and can exhibit broad signals.
Predicted ¹H NMR Spectral Data for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H1 | 4.45 |
| H2 | 3.23 |
| H3 | 3.39 |
| H4 | 3.3 |
| H5 | 3.44 |
| H6 | 3.88, 3.7 |
| Heptyl-CH₂-S | 2.76, 2.5 |
| Heptyl-(CH₂)₅ | 1.58, 1.37, 1.28 |
| Heptyl-CH₃ | 0.88 |
Data is based on prediction models and serves as an illustrative example. Actual experimental values may vary. drugbank.com
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This compound (C₁₃H₂₆O₅S) has 13 carbon atoms. nih.gov The spectrum would show signals for the seven carbons of the heptyl group in the aliphatic region and six signals for the carbons of the hexopyranoside ring at lower field, influenced by the attached oxygen and sulfur atoms. The chemical shift of the anomeric carbon (C-1) is particularly sensitive to the stereochemistry at that position.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.
The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the pyranose ring. Strong absorptions in the 2850-2960 cm⁻¹ range correspond to the C-H stretching vibrations of the heptyl group's methylene and methyl units. nist.gov The C-O stretching vibrations of the pyranose ring typically appear in the 1000-1200 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.
Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 | Stretching, broad | O-H (hydroxyls) |
| 2960-2850 | Stretching | C-H (alkane) |
| 1200-1000 | Stretching | C-O (alcohol/ether) |
| 800-600 | Stretching, weak | C-S (thioether) |
This table is based on general spectroscopic principles for the identified functional groups. spectroscopyonline.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov For this compound (Molecular Formula: C₁₃H₂₆O₅S), the exact mass is 294.15009510 Da. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ukaazpublications.com This technique is exceptionally well-suited for analyzing this compound in complex mixtures, such as those from biochemical assays or cell culture media. thermofisher.com The LC step separates the target compound from other components based on its physicochemical properties, reducing matrix effects and allowing for clear identification by the MS.
In metabolite profiling studies, LC-MS is used to track the biotransformation of this compound. nih.govplos.org Following incubation with metabolic systems (e.g., liver microsomes), samples are analyzed by LC-MS. The disappearance of the parent compound's ion signal (e.g., at m/z 295.15 for [M+H]⁺) and the appearance of new signals corresponding to potential metabolites (e.g., through oxidation, hydroxylation, or cleavage) can be monitored over time, providing insights into its metabolic fate.
Tandem mass spectrometry (MS/MS) is a critical tool for the definitive structural elucidation of molecules. chemrxiv.org The process involves selecting a specific precursor ion (e.g., the molecular ion of this compound) and subjecting it to collision-induced dissociation (CID) to generate a series of characteristic fragment ions (product ions). nih.gov The resulting fragmentation pattern serves as a structural fingerprint.
For this compound, a primary fragmentation pathway would involve the cleavage of the thioglycosidic bond (C-S). This would result in two major fragment ions: one corresponding to the heptylthio moiety and the other to the sugar ring. Further fragmentation of the sugar ring through the loss of water molecules (H₂O) from the hydroxyl groups is also expected. This detailed fragmentation data confirms the connectivity of the molecule, distinguishing it from isomers. rfi.ac.uk
Potential MS/MS Fragmentation of this compound ([C₁₃H₂₆O₅S+H]⁺, m/z 295.15)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 295.15 | 163.06 | Heptanethiol (C₇H₁₆S) |
| 295.15 | 133.09 | Hexopyranose moiety (C₆H₁₀O₅) |
| 163.06 | 145.05 | H₂O |
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules like this compound. libretexts.orglibretexts.org It allows for the ionization of the molecule directly from a liquid solution into the gas phase with minimal fragmentation, preserving the intact molecular ion for analysis. libretexts.org
In ESI-MS, this compound typically forms protonated molecules, [M+H]⁺, in positive ion mode. Due to the presence of hydroxyl groups and the potential for cation adduction, sodium adducts, [M+Na]⁺, are also commonly observed. nih.gov The choice of solvent and additives can modulate the formation of these ions. ESI is frequently the ionization source used in LC-MS analyses of saccharide-based compounds, including surfactants, enabling their sensitive and specific quantification in various sample types. nih.gov
Mass Spectrometry-Based Approaches
Multiple Reaction Monitoring (MRM) for Quantification
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique utilized for the targeted quantification of molecules within complex mixtures. This method, typically performed on a triple quadrupole mass spectrometer, offers high precision and accuracy, making it a gold standard for quantitative analysis in fields such as proteomics, metabolomics, and pharmaceutical research. nih.govmdpi.com The principle of MRM involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell (the second quadrupole), and the detection of a specific fragment ion (product ion) in the third quadrupole. This two-stage mass filtering significantly enhances the signal-to-noise ratio by minimizing background interference. nih.gov
The application of MRM, often coupled with liquid chromatography (LC-MS/MS), is ideal for the quantification of this compound in various biological and environmental matrices. shimadzu.comprotocols.iolcms.cz For the analysis of this compound (C₁₃H₂₆O₅S, Molecular Weight: 294.41 g/mol ), a quantitative method would first be developed by optimizing the instrument parameters. nih.gov This involves the direct infusion of a standard solution of the compound into the mass spectrometer to determine the optimal precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) and its most abundant and stable fragment ions generated through collision-induced dissociation (CID).
A typical MRM method for this compound would monitor at least two or three transitions to ensure high specificity and confidence in identification. One transition is used for quantification (quantifier), while the others serve as qualifiers. mdpi.com The selection of these transitions is a critical step in method development.
Table 1: Hypothetical MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Ionization Mode |
|---|
Note: The m/z values are theoretical and would need to be confirmed experimentally.
Method validation is a crucial aspect of MRM-based quantification. This process involves establishing the method's linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects, often using isotopically labeled internal standards. lcms.cznih.gov For instance, studies on other small molecules have demonstrated linear ranges spanning several orders of magnitude with correlation coefficients (R²) greater than 0.99. lcms.cz The sensitivity of modern LC-MS/MS systems allows for detection at very low concentrations, often in the picomolar to femtomolar range. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular structure, properties, and interactions at an atomic level. These methods are particularly valuable for studying compounds like this compound, offering a way to predict its behavior and guide experimental work.
Density Functional Theory (DFT) Calculations for Electronic Wave Functions and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. msanchezmartinez.com It is based on the Hohenberg-Kohn theorems, which state that the energy of a system can be determined from its electron density. nih.gov DFT calculations are widely used to determine molecular properties such as electronic wave functions, orbital energies, and reaction energetics. researchgate.net
For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or def2-TZVP), can elucidate its electronic characteristics. beilstein-journals.orgnih.govnih.gov Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. chula.ac.th A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 2: Illustrative DFT-Calculated Electronic Properties
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| This compound | B3LYP/6-31G(d) | (Value) | (Value) | (Value) |
Note: The values for this compound are hypothetical placeholders. The data for the similar thioglycoside is sourced from a study on related compounds. researchgate.net
These calculations can also generate maps of the electrostatic potential (ESP) on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Restrained Electrostatic Potential (RESP) Procedures for Atomic Charges
The assignment of accurate atomic partial charges is fundamental for classical molecular mechanics simulations. The Restrained Electrostatic Potential (RESP) procedure is a widely used method to derive these charges. ambermd.org It involves fitting the atomic charges to reproduce the quantum mechanically calculated electrostatic potential (ESP) around a molecule, while using a hyperbolic or harmonic restraint to prevent unrealistically large charges on buried atoms. ambermd.orgub.edu
For a molecule like this compound, the RESP charge derivation process typically begins with a quantum mechanical calculation, often at the Hartree-Fock (HF) level with a 6-31G* basis set, to obtain the molecular ESP. scispace.comnih.gov The charges are then fitted to this potential. This approach is particularly important for polar molecules such as carbohydrates and their derivatives, where electrostatic interactions play a dominant role. shimadzu.com The use of multiple molecular conformations during the fitting process can yield a more robust set of charges suitable for dynamic simulations. nih.gov These RESP charges are designed to be compatible with common force fields like AMBER. ub.edu
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of molecules like this compound. mdpi.com These simulations are crucial for understanding how such molecules interact with biological systems, such as cell membranes or proteins. nih.gov
For instance, MD simulations could be employed to study the interaction of this compound with a lipid bilayer, providing insights into its potential to integrate into cell membranes. rsc.orgrsc.org Such simulations can reveal how the hydrophobic heptyl chain anchors within the lipid core while the polar hexopyranoside headgroup interacts with the aqueous environment and lipid headgroups. Parameters for the simulation would be derived from force fields like AMBER or CHARMM, using the RESP charges determined as described in section 5.2.2. ub.edu The simulations can track properties like the area per lipid, bilayer thickness, and the orientation and diffusion of the thioglycoside within the membrane over timescales ranging from nanoseconds to microseconds. nih.govmdpi.com
Molecular Docking for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and for understanding the basis of molecular recognition. mdpi.com Docking algorithms explore various binding poses of the ligand within the receptor's binding site and score them based on factors like intermolecular energies, providing predictions of binding affinity and interaction modes. researchgate.net
In the context of this compound, molecular docking could be used to investigate its potential as an inhibitor or substrate for specific enzymes, such as glycosidases. researchgate.net The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Docking simulations would then place this compound into the active site of the enzyme, and the resulting poses would be analyzed to identify key interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and amino acid residues. frontiersin.org
Table 3: Example of Molecular Docking Results for a Thioglycoside
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| α-glucosidase | Thioglycoside N3 | -4.370 | (e.g., Asp, Glu, Tyr) |
Note: Data is from a study on different thioglycoside derivatives and serves as an illustrative example of typical docking results. researchgate.net
These studies can generate hypotheses about the mechanism of action that can then be tested experimentally.
In Silico Analysis in Metabolic Pathway Studies
In silico analysis of metabolic pathways involves using computational tools and databases to reconstruct and analyze the metabolic networks of an organism. nih.gov This approach is crucial for identifying potential drug targets by comparing the metabolic pathways of a pathogen with those of its host. nih.govkoreamed.org
This compound has been identified in the context of in silico metabolic pathway analysis of Actinobacillus pleuropneumoniae, a significant pathogen in swine. researchgate.net Such studies typically begin by obtaining the complete genome of the pathogen. Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) are then used to map the organism's proteins to known metabolic pathways. researchgate.netdrugbank.com By comparing these pathways to those of the host (e.g., Sus scrofa), unique pathways in the pathogen can be identified. nih.gov
Proteins within these unique pathways are then further analyzed for their potential as drug targets. The Database of Essential Genes (DEG) can be used to determine if these proteins are essential for the pathogen's survival. koreamed.org Subsequent steps involve checking for the absence of homologous proteins in the host to minimize potential drug side effects and using resources like DrugBank to see if any known drugs or compounds, such as this compound, are predicted to interact with these essential proteins. researchgate.netdrugbank.com This subtractive genomics approach provides a systematic way to prioritize novel drug targets for further experimental validation. nih.gov
Biochemical Assays and Functional Analysis
The functional characteristics and interactions of this compound are elucidated through a variety of advanced biochemical and analytical methodologies. These techniques are crucial for understanding its role as a biochemical tool, particularly in the study of proteins and cellular systems.
Enzyme Inhibition Assays (Ki, IC₅₀ Determinations)
Enzyme inhibition assays are fundamental in determining the potency and binding affinity of a compound towards a specific enzyme. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. epo.org It is a functional measure of the inhibitor's potency under specific experimental conditions. oup.comgoogle.com The inhibition constant (Ki) is a more absolute measure, reflecting the intrinsic binding affinity between the inhibitor and the enzyme. google.com
The determination of these values involves monitoring enzyme activity at various concentrations of the inhibitor. For a compound like this compound, its potential to inhibit a glycosidase or another enzyme could be assessed. The IC₅₀ is typically determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's Michaelis constant (Km). oup.com While specific inhibitory activities for this compound are not extensively documented in public literature, its structural similarity to natural glycan ligands suggests it could be evaluated as a competitive inhibitor for various carbohydrate-binding enzymes or receptors.
Table 1: Illustrative Data for IC₅₀ Determination
This interactive table demonstrates a hypothetical enzyme inhibition assay. The data shows how increasing concentrations of an inhibitor, such as this compound, might affect enzyme activity, allowing for the calculation of the IC₅₀ value.
| Inhibitor Concentration (µM) | % Enzyme Activity | % Inhibition |
| 0 | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 80 | 20 |
| 10 | 52 | 48 |
| 50 | 15 | 85 |
| 100 | 5 | 95 |
Biofilm Formation Assays
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents. Assays to evaluate the effect of compounds on biofilm formation are critical for developing new anti-biofilm strategies. The microtiter plate assay is a common high-throughput method used to screen compounds for their ability to inhibit biofilm formation or disperse pre-formed biofilms.
In this assay, microbial cells are grown in the wells of a microtiter plate in the presence of varying concentrations of the test compound, such as this compound. researchgate.net After an incubation period that allows for biofilm development, the planktonic (free-floating) cells are washed away. The remaining biofilm is then stained with a dye like crystal violet. The dye is subsequently solubilized, and the amount of biofilm is quantified by measuring the absorbance of the solution. researchgate.net A reduction in absorbance in the presence of the compound compared to an untreated control would indicate anti-biofilm activity. Although research on this compound's direct role in biofilm inhibition is limited, related molecules have been investigated for such properties.
Table 2: Representative Biofilm Inhibition Assay Results
This table provides a hypothetical example of how data from a microtiter plate biofilm assay might be presented, showing the effect of a test compound on biofilm density.
| Compound Concentration (µg/mL) | Optical Density (OD 550nm) | % Biofilm Inhibition |
| 0 (Control) | 1.25 | 0% |
| 10 | 1.18 | 5.6% |
| 50 | 0.95 | 24.0% |
| 100 | 0.63 | 49.6% |
| 200 | 0.31 | 75.2% |
| 400 | 0.15 | 88.0% |
Flow Cytometry for Cell Surface Glycan Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream. In glycobiology, it is frequently used to study cell surface glycans by using fluorescently labeled lectins, which are proteins that bind specifically to certain sugar structures. This method allows for the rapid glycophenotyping of cell populations.
This compound, as a synthetic monosaccharide derivative, could be used in this context as a competitive inhibitor to probe glycan-lectin interactions. In such an experiment, cells would be incubated with a specific fluorescent lectin in the presence or absence of this compound. If the compound competes with the lectin for binding to the same cell-surface glycans, a decrease in the mean fluorescence intensity of the cell population would be observed via flow cytometry. This approach can validate the binding specificity of lectins and characterize the nature of carbohydrate-binding sites on the cell surface.
SDS-PAGE for Protein Analysis in Solubilization Studies
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique for separating proteins based on their molecular weight. oup.comresearchgate.net A critical step in preparing samples for SDS-PAGE, especially for hydrophobic membrane proteins, is solubilization. Detergents are essential for disrupting cell membranes and breaking protein-protein and protein-lipid interactions to release individual proteins into solution.
This compound is a non-ionic detergent used for solubilizing membrane proteins while often preserving their native structure and function, a property that makes it milder than denaturing detergents like SDS. researchgate.netgoogle.com In solubilization studies, its effectiveness can be evaluated by comparing its ability to extract a target protein from a membrane fraction with that of other detergents. Following solubilization, the samples are run on an SDS-PAGE gel. The intensity of the protein band corresponding to the target protein indicates the efficiency of solubilization. Research has shown that while this compound can effectively solubilize membranes, it may lead to the inhibition of certain enzyme activities compared to other detergents like dodecyl maltoside. oup.comresearchgate.net
Table 3: Comparison of Detergents in Membrane Protein Solubilization
This interactive table illustrates how the efficiency of different detergents, including a hypothetical result for this compound (HTG), could be compared in a protein solubilization study for analysis by SDS-PAGE.
| Detergent | Concentration Used | Protein Yield (µg/mL) in Soluble Fraction | Activity Retention |
| HTG | 2% | 150 | Moderate |
| Dodecyl Maltoside (DDM) | 1.2% | 180 | High |
| Triton X-100 | 2% | 210 | Low |
| Octyl Glucoside (OG) | 1.5% | 135 | Moderate |
| SDS | 1% | 250 | None (Denatured) |
Chromatographic Purification Techniques (e.g., HPLC, affinity chromatography)
Chromatographic techniques are indispensable for the purification of biomolecules. High-performance liquid chromatography (HPLC) offers high resolution and rapid separation. oup.com Affinity chromatography is a powerful method that separates molecules based on highly specific binding interactions, such as that between an enzyme and its substrate or an antibody and its antigen. researchgate.net
In the context of membrane protein purification, this compound plays a crucial role as a detergent in the mobile phase. It maintains the solubility of the target protein throughout the chromatographic process, preventing aggregation and preserving its structural integrity. For instance, during affinity chromatography, a membrane protein might be captured on a resin with a specific immobilized ligand. This compound would be included in the wash and elution buffers to keep the protein soluble. In some cases, such as with lectin affinity chromatography, a sugar solution is used for elution; here, a detergent like this compound remains essential for maintaining protein solubility after it has been displaced from the column. nih.gov
Future Directions and Emerging Research Avenues for Heptyl 1 Thiohexopyranoside
Development of Novel Thioglycoside Analogs with Tailored Properties
The core structure of Heptyl 1-thiohexopyranoside serves as a versatile scaffold for the synthesis of novel thioglycoside analogs with precisely engineered properties. Researchers are actively exploring modifications to both the carbohydrate and the aglycone moieties to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile.
One key area of investigation involves the synthesis of analogs with different monosaccharide units. acs.org By replacing the hexopyranose of this compound with other sugars, scientists can modulate the compound's interaction with specific enzymes or cellular receptors. For instance, thioglycosides based on rare bacterial monosaccharides have been shown to selectively inhibit bacterial glycan biosynthesis, highlighting the potential for developing targeted antimicrobial agents. researchgate.net
Furthermore, the synthesis of thiobenzyl analogues and other modifications to the aglycone chain are being explored. acs.org Altering the length and branching of the alkyl chain, or introducing aromatic groups, can significantly impact the compound's hydrophobicity and its ability to interact with cell membranes and protein binding sites. smolecule.com These structural changes can lead to enhanced inhibitory potency and improved selectivity for target enzymes. researchgate.netnih.gov The development of such tailored analogs is crucial for advancing our understanding of structure-activity relationships and for designing next-generation therapeutic agents. epo.org
A notable chemoenzymatic strategy has been developed to create unnatural Manβ1,4GlcNAc analogues. This "reverse thiophosphorylase" activity facilitates the synthesis of longer glycans by forming a phosphorolysis-stable thioglycoside linkage, an approach that could be broadly applicable to other phosphorylases. soton.ac.uk
Integration into Advanced Nanobiotechnology Systems
The amphiphilic nature of this compound makes it an ideal candidate for integration into advanced nanobiotechnology systems, particularly for drug delivery and biosensor applications. Its ability to be incorporated into lipid-based nanostructures opens up new possibilities for targeted therapies and diagnostics.
Researchers have successfully encapsulated novel purine (B94841) thioglycoside analogs into chitosan (B1678972) nanoparticles. nih.gov This nanoformulation has demonstrated enhanced anticancer activity in vitro, suggesting that such nanocarriers can improve the delivery and efficacy of thioglycoside-based drugs. nih.govdeepdyve.com Chitosan, a biocompatible and biodegradable polymer, serves as an excellent vehicle for these compounds. nih.gov Similarly, the use of silica (B1680970) nanoparticles to deliver immunomodulatory thioglycosides is being investigated as a means to enhance their bioavailability. researchgate.net
Liposomes and other nanoparticles are also being explored as delivery vehicles for thioglycoside-based therapeutics. nih.govmdpi.com These nanosized systems can improve the pharmacokinetic properties of the encapsulated drugs, allowing for controlled and sustained release while minimizing systemic toxicity. nih.gov For example, liposomes embedded with PEGylated iron oxide nanoparticles have been developed to induce ferroptosis in cancer cells, demonstrating a synergistic effect between the nanocarrier and the therapeutic payload. nih.gov The integration of thioglycosides into such multifunctional nanostructures holds immense promise for creating more effective and targeted cancer therapies. dntb.gov.ua
The development of biosensors based on thioglycosides is another active area of research. scispace.comualberta.ca For instance, highly sensitive biosensors using pH-sensitive field effect transistors and cholinesterases have been developed for the detection of solanaceous glycoalkaloids, demonstrating the potential of enzyme inhibition by related compounds in diagnostic applications. nih.gov
Translational Research Implications for Drug Discovery and Biotechnology Tools
The unique biochemical properties of this compound and its analogs have significant translational research implications, particularly in the fields of drug discovery and the development of novel biotechnology tools. umsl.edu
One of the most promising therapeutic applications lies in the development of enzyme inhibitors. openaccessjournals.comopenaccessjournals.com Thioglycosides have been shown to act as metabolic inhibitors of bacterial glycan biosynthesis, with S-glycosides exhibiting enhanced selectivity compared to their O-glycoside counterparts. acs.orgresearchgate.net This makes them attractive candidates for the development of new antibiotics that target bacterial-specific pathways. researchgate.net Furthermore, this compound itself has been studied for its potential to inhibit glycosidases, such as alpha-glucosidase, which is involved in carbohydrate digestion. smolecule.com This suggests a potential therapeutic strategy for managing conditions like diabetes. smolecule.commdpi.com The stability of the thioglycosidic bond to enzymatic hydrolysis makes these compounds particularly effective as inhibitors. nih.gov
In the realm of cancer therapy, novel purine thioglycoside analogs, when encapsulated in nanoparticles, have shown significant cytotoxic effects on human liver and breast cancer cell lines in vitro. nih.govdeepdyve.com This highlights the potential of these compounds as anticancer agents, with nanoformulations serving as a key drug delivery strategy. nih.govhilarispublisher.com
Beyond direct therapeutic applications, thioglycosides are valuable tools in biotechnology. Their ability to act as metabolic decoys of glycosylation allows researchers to study the roles of glycans in various biological processes. nih.gov By truncating cell-surface glycan biosynthesis, these compounds can be used to investigate the impact of glycosylation on cell adhesion, signaling, and other cellular functions. nih.gov
Q & A
Q. How should researchers address discrepancies between crystallographic and functional assay data when using this compound?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Cryo-EM to confirm structural preservation.
- Isothermal titration calorimetry (ITC) to measure binding affinities.
- Meta-analysis of published datasets to identify context-dependent trends .
Experimental Design & Reproducibility
Q. What controls are essential for ensuring reproducibility in this compound-mediated protein extraction?
Q. How can researchers design kinetic studies to evaluate this compound’s impact on enzymatic activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
